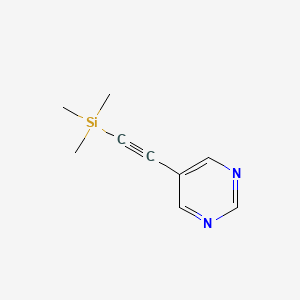
5-((三甲基硅烷基)乙炔基)嘧啶
描述
5-((Trimethylsilyl)ethynyl)pyrimidine is an organic compound with the molecular formula C9H12N2Si and a molecular weight of 176.29 . It is widely used in various research fields due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 5-((Trimethylsilyl)ethynyl)pyrimidine consists of a pyrimidine ring with a trimethylsilyl ethynyl group attached. The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)pyrimidine is a solid or liquid at room temperature . It has a molecular weight of 176.29 . The compound should be stored in a sealed, dry environment at 2-8°C .科学研究应用
有机合成
5-((三甲基硅烷基)乙炔基)嘧啶: 是有机合成中一种有价值的试剂,特别是在嘧啶衍生物的构建中 。它的乙炔基可以参与各种偶联反应,使其成为合成复杂有机分子的通用构建块。 该化合物在咪唑的合成中特别有用,咪唑在药物和农用化学品中普遍存在 。
药物研究
在药物研究中,5-((三甲基硅烷基)乙炔基)嘧啶用作合成各种药物的前体 。它的结构单元存在于许多具有生物活性的化合物中,对其进行修饰可以导致开发新的治疗剂。该化合物能够进行选择性转化,使其成为药物化学家必不可少的工具。
材料科学
由于该化合物在形成基于嘧啶的聚合物和可用于电子设备的小分子方面具有潜力,因此在材料科学中找到了应用 。将其掺入材料中可以赋予材料所需的特性,例如热稳定性和电子导电性,这对开发先进材料至关重要。
化工
5-((三甲基硅烷基)乙炔基)嘧啶: 用于化工研究开发新的合成途径和优化现有工艺 。它的稳定性和反应性是设计高效且可扩展的化学反应的关键因素,这对精细化学品和药物的生产至关重要。
生物化学
在生物化学中,该化合物可用于研究涉及嘧啶代谢的酶催化反应 。它可以作为酶促分析中的底物或抑制剂,有助于阐明各种酶的作用机制及其在生物系统中的作用。
环境科学
5-((三甲基硅烷基)乙炔基)嘧啶及其衍生物的环境影响是一个正在进行的研究领域 。了解其在环境中的降解途径和持久性对于评估其生态足迹和开发更绿色的化学实践至关重要。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
属性
IUPAC Name |
trimethyl(2-pyrimidin-5-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)5-4-9-6-10-8-11-7-9/h6-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESYUGWNHQDZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571835 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216309-28-3 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
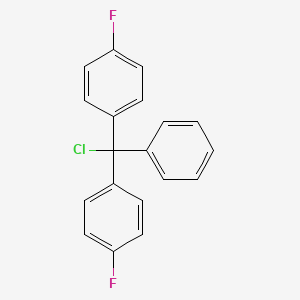

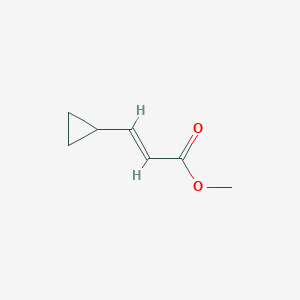
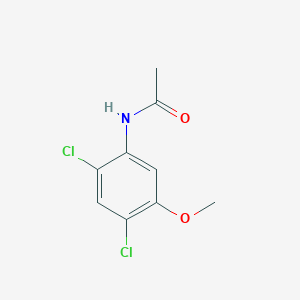
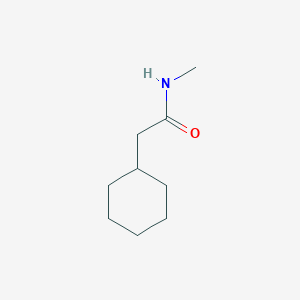



![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
